molecular formula C29H27N3O4 B14991925 4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14991925
M. Wt: 481.5 g/mol
InChI Key: VFIYEWMKCORNQF-UHFFFAOYSA-N
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Description

4-[3-(BENZYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(BENZYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyloxy and Hydroxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Attachment of the Oxolan-2-ylmethyl Group: This step can be achieved through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The benzyloxy group can be reduced to form benzyl alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(METHOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 4-[3-(ETHOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The unique combination of benzyloxy, hydroxyphenyl, and oxolan-2-ylmethyl groups in 4-[3-(BENZYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE provides it with distinct chemical and biological properties that are not observed in its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C29H27N3O4

Molecular Weight

481.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(oxolan-2-ylmethyl)-4-(3-phenylmethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C29H27N3O4/c33-24-14-5-4-13-23(24)26-25-27(31-30-26)29(34)32(17-22-12-7-15-35-22)28(25)20-10-6-11-21(16-20)36-18-19-8-2-1-3-9-19/h1-6,8-11,13-14,16,22,28,33H,7,12,15,17-18H2,(H,30,31)

InChI Key

VFIYEWMKCORNQF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC(=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

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